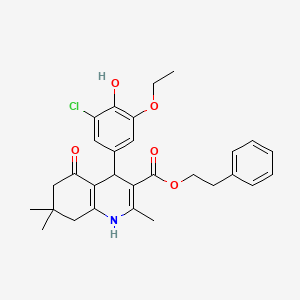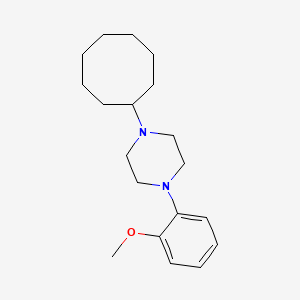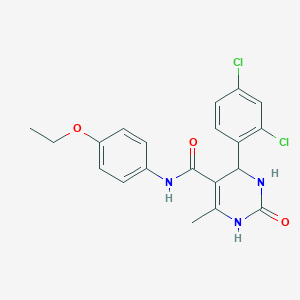![molecular formula C16H18Cl3NOS2 B5087296 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride](/img/structure/B5087296.png)
1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride, also known as lobeline hydrochloride, is a natural alkaloid found in Lobelia inflata. It has been used traditionally as a medicinal herb for various respiratory ailments. Lobeline hydrochloride has been the focus of scientific research due to its potential therapeutic applications in the treatment of nicotine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson’s disease.
作用机制
Lobeline hydrochloride acts on the nicotinic acetylcholine receptors in the brain. It has been shown to have a high affinity for the α4β2 nicotinic acetylcholine receptor subtype, which is involved in nicotine addiction. Lobeline hydrochloride has been shown to act as a partial agonist at this receptor subtype, which means that it activates the receptor to a lesser extent than nicotine. This results in a reduction in the reinforcing effects of nicotine and a decrease in the symptoms of nicotine withdrawal.
Lobeline hydrochloride also acts on the dopamine system in the brain. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in attention, motivation, and movement. Lobeline hydrochloride has been shown to act as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This results in an increase in the amount of dopamine in the synaptic cleft and an enhancement of dopaminergic neurotransmission.
Biochemical and Physiological Effects:
Lobeline hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in attention, motivation, and movement. Lobeline hydrochloride has also been shown to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor subtype, which is involved in nicotine addiction. This results in a reduction in the reinforcing effects of nicotine and a decrease in the symptoms of nicotine withdrawal.
实验室实验的优点和局限性
Lobeline hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is a natural alkaloid that can be extracted from Lobelia inflata or synthesized through chemical methods. This makes it readily available for research purposes. Another advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research.
One limitation is that 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride has a complex mechanism of action that is not fully understood. This makes it difficult to determine the optimal dosage and duration of treatment. Another limitation is that 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride has been shown to have some side effects, such as nausea and vomiting, which may limit its use in certain experiments.
未来方向
There are a number of future directions for the research on 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of nicotine addiction, ADHD, and Parkinson’s disease. This could involve conducting clinical trials to determine the optimal dosage and duration of treatment.
Another direction is to investigate the mechanism of action of 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride in more detail. This could involve conducting studies to determine its binding affinity for different nicotinic acetylcholine receptor subtypes and dopamine transporters. This could help to identify new targets for drug development.
Finally, future research could focus on developing new analogs of 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride that have improved pharmacokinetic and pharmacodynamic properties. This could involve modifying the chemical structure of 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride to improve its bioavailability, half-life, and selectivity for different receptor subtypes.
合成方法
Lobeline hydrochloride can be synthesized through the extraction and purification of 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride from Lobelia inflata or through synthetic methods. One synthetic method involves the reaction of 2,5-dichlorothiophene with 1-azabicyclo[2.2.2]oct-3-ene to form 2,5-bis(3-azabicyclo[2.2.2]oct-3-yl)thiophene, which is then reacted with formaldehyde to produce 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol. The final step involves the addition of hydrochloric acid to produce 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride.
科学研究应用
Lobeline hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for nicotinic acetylcholine receptors, which are involved in the addiction to nicotine. Lobeline hydrochloride has been studied as a potential treatment for nicotine addiction, as it has been shown to reduce the symptoms of nicotine withdrawal and decrease the reinforcing effects of nicotine.
Lobeline hydrochloride has also been studied as a potential treatment for ADHD. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in attention and motivation. Lobeline hydrochloride has been shown to improve attention and reduce hyperactivity in animal models of ADHD.
In addition, 1-azabicyclo[2.2.2]oct-3-yl[bis(5-chloro-2-thienyl)]methanol hydrochloride hydrochloride has been studied as a potential treatment for Parkinson’s disease. It has been shown to increase the release of dopamine in the brain and protect dopaminergic neurons from oxidative stress. Lobeline hydrochloride has been shown to improve motor function and reduce the symptoms of Parkinson’s disease in animal models.
属性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl-bis(5-chlorothiophen-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NOS2.ClH/c17-14-3-1-12(21-14)16(20,13-2-4-15(18)22-13)11-9-19-7-5-10(11)6-8-19;/h1-4,10-11,20H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBAVOCVPFPHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C(C3=CC=C(S3)Cl)(C4=CC=C(S4)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 6-tert-butyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5087223.png)

![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]acetamide](/img/structure/B5087231.png)
![5-{[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5087245.png)

![2-benzyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5087263.png)

![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5087281.png)
![8-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5087283.png)
![5-[(benzylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5087295.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5087301.png)
![N-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5087303.png)
![diethyl 2-[(3,5-dinitrobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5087310.png)